molecular formula C10H13ClN2O B13300135 6-chloro-N-(oxan-4-yl)pyridin-3-amine

6-chloro-N-(oxan-4-yl)pyridin-3-amine

Cat. No.: B13300135
M. Wt: 212.67 g/mol
InChI Key: JNYQGLHLCPVWJM-UHFFFAOYSA-N
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Description

6-chloro-N-(oxan-4-yl)pyridin-3-amine is a chemical compound with the molecular formula C10H13ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(oxan-4-yl)pyridin-3-amine typically involves the reaction of 6-chloropyridin-3-amine with tetrahydro-2H-pyran-4-ol. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(oxan-4-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

6-chloro-N-(oxan-4-yl)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-N-(oxan-4-yl)pyridin-3-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(tetrahydro-2H-pyran-4-yl)pyridin-3-amine
  • 6-chloro-N-(pyridin-3-yl)pyridin-3-amine
  • 6-chloro-N-(pyridin-4-yl)pyridin-3-amine

Uniqueness

6-chloro-N-(oxan-4-yl)pyridin-3-amine is unique due to the presence of the oxan-4-yl group, which imparts specific chemical properties and reactivity.

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

6-chloro-N-(oxan-4-yl)pyridin-3-amine

InChI

InChI=1S/C10H13ClN2O/c11-10-2-1-9(7-12-10)13-8-3-5-14-6-4-8/h1-2,7-8,13H,3-6H2

InChI Key

JNYQGLHLCPVWJM-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=CN=C(C=C2)Cl

Origin of Product

United States

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